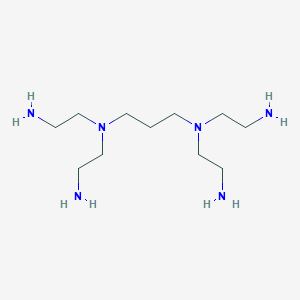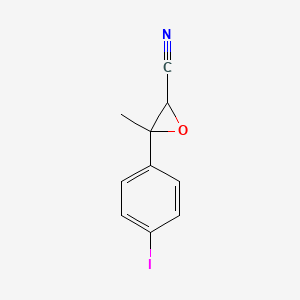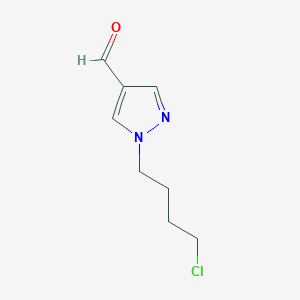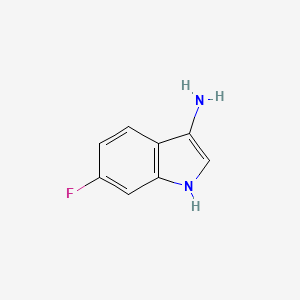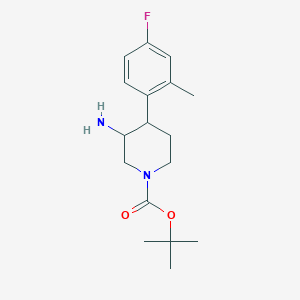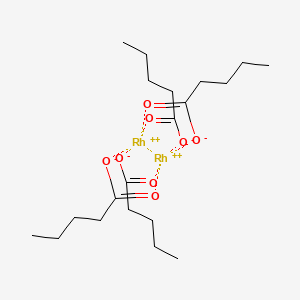
Rhodium(II)trimethylacetateDimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(II) trimethylacetate dimer, also known as tetrakis(pentanoato)dirhodium, is an organometallic compound with the chemical formula ([[(CH_3)_3CCO_2]_2Rh]_2). It is a green powder that is primarily used as a catalyst in various chemical reactions. The compound is known for its high reactivity and stability, making it a valuable reagent in both academic and industrial settings .
準備方法
Rhodium(II) trimethylacetate dimer can be synthesized through the reaction of trimethylacetic acid with rhodium chloride. The specific reaction conditions and steps can be optimized based on the desired yield and purity. The general reaction involves dissolving rhodium chloride in an appropriate solvent, followed by the addition of trimethylacetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the dimer .
Industrial production methods typically involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity, and the product is often purified through recrystallization or other separation techniques .
化学反応の分析
Rhodium(II) trimethylacetate dimer undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, where it facilitates the addition of oxygen to organic substrates.
Reduction: The compound can also catalyze reduction reactions, aiding in the removal of oxygen or the addition of hydrogen to substrates.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction and substrates used but often include oxidized or reduced organic compounds .
科学的研究の応用
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential use in biological systems, including as a catalyst for bioorthogonal reactions.
作用機序
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. In catalytic reactions, the rhodium center acts as an active site where substrates bind and undergo transformation. The compound’s high reactivity is attributed to the presence of the rhodium center, which can easily undergo oxidation and reduction cycles .
In biological systems, rhodium complexes, including rhodium(II) trimethylacetate dimer, can interact with DNA, leading to the inhibition of DNA replication and cell proliferation. This interaction is a key mechanism underlying its potential anticancer properties .
類似化合物との比較
Rhodium(II) trimethylacetate dimer can be compared with other similar compounds, such as:
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate.
Rhodium(II) octanoate dimer: Contains octanoate ligands and is used in similar catalytic applications.
Rhodium(II) trifluoroacetate dimer: Features trifluoroacetate ligands and is known for its high reactivity in catalytic processes.
The uniqueness of rhodium(II) trimethylacetate dimer lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic reactions. The trimethylacetate ligands provide a unique steric and electronic environment that can enhance the compound’s performance in certain reactions .
特性
分子式 |
C20H36O8Rh2 |
|---|---|
分子量 |
610.3 g/mol |
IUPAC名 |
pentanoate;rhodium(2+) |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4 |
InChIキー |
JBOOLEHRQNSRGU-UHFFFAOYSA-J |
正規SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


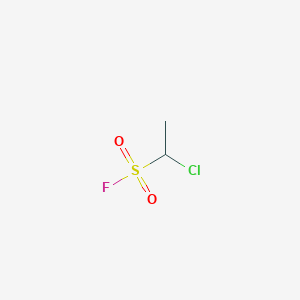
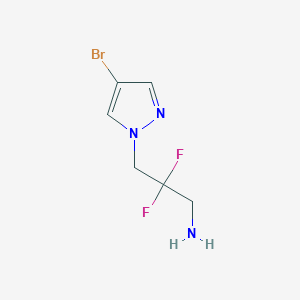
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

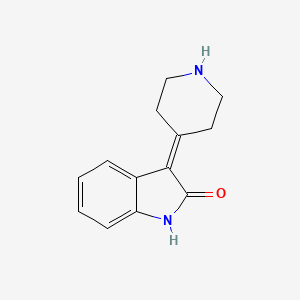

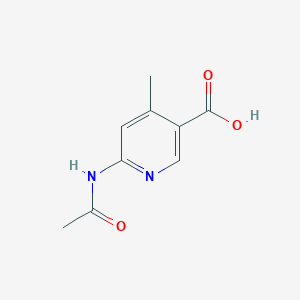
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
